![molecular formula C16H16ClN3O B8667355 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide
Übersicht
Beschreibung
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with a chloro-cyclopropyl-pyridinyl group and an N-methyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis or other pyridine-forming reactions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination: The chloro group is introduced through electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: The benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
N-Methylation: The final step involves N-methylation, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridine ring.
Reduction: Reduction reactions may target the chloro group or the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or pyridine ring.
Reduction: Reduced forms of the chloro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-5-methyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-ethyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-propyl-pyridin-4-ylamino)-N-methyl-benzamide
Uniqueness
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Eigenschaften
Molekularformel |
C16H16ClN3O |
|---|---|
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClN3O/c1-18-16(21)11-4-2-3-5-13(11)20-14-8-15(17)19-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
IKXSWMDBVXYXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

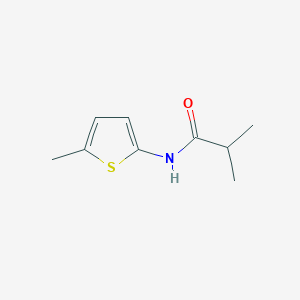
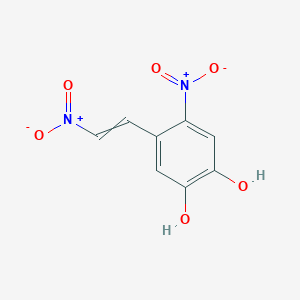
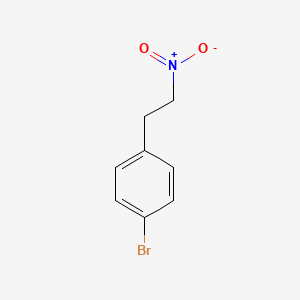

![4'-[N-(pyrimidin-5-yl)amino]acetophenone](/img/structure/B8667305.png)
![6-[Methyl(phenyl)amino]hexan-1-OL](/img/structure/B8667315.png)
![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)

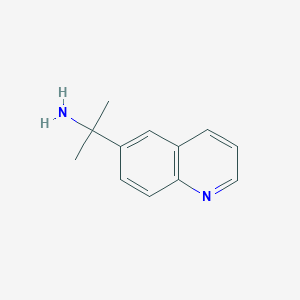
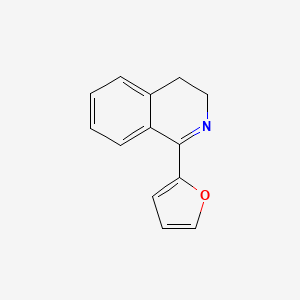
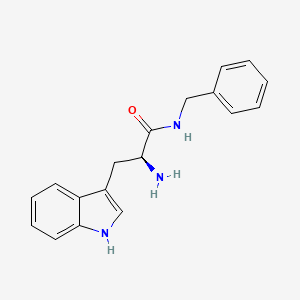
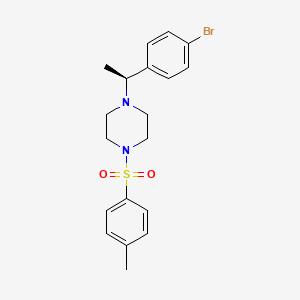
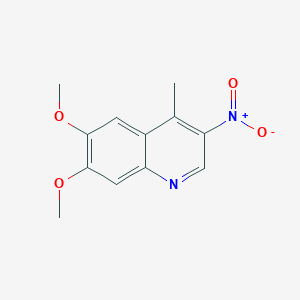
![Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8667370.png)
